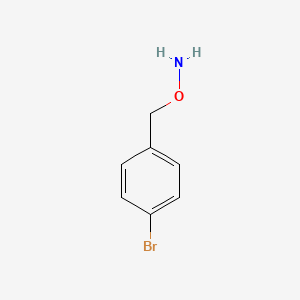

O-(4-bromobenzyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(4-bromophenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBXSBIQXOHSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284002 | |

| Record name | O-[(4-Bromophenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55418-32-1 | |

| Record name | O-[(4-Bromophenyl)methyl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55418-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(4-Bromophenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Stability of O-Substituted Hydroxylamine Hydrochloride Salts: An In-Depth Technical Guide for Drug Development Professionals

Abstract

O-substituted hydroxylamines are pivotal intermediates and structural motifs in modern medicinal chemistry. Their hydrochloride salts are frequently utilized to enhance solubility, facilitate handling, and improve crystalline properties. However, the inherent reactivity of the N-O bond presents significant stability challenges that can impact drug safety, efficacy, and shelf-life. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of O-substituted hydroxylamine hydrochloride salts. We will explore the fundamental principles of their stability, delve into common degradation pathways, and present a framework for robust stability assessment in a drug development context. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the stability risks associated with this important class of compounds.

Introduction: The Double-Edged Sword of the N-O Bond

The utility of O-substituted hydroxylamines in drug discovery is undeniable. They serve as versatile building blocks for the synthesis of complex nitrogen-containing heterocycles and are key components in various pharmacophores.[1] The formation of hydrochloride salts is a common and effective strategy to convert these often-oily or low-melting-point bases into stable, crystalline solids with improved handling and formulation properties.[2]

However, the very feature that makes them synthetically useful—the labile N-O bond—is also their Achilles' heel. With an average bond energy of approximately 57 kcal/mol, the N-O single bond is significantly weaker than C-C, C-N, or C-O bonds, making it susceptible to cleavage under a variety of conditions.[1] This inherent instability necessitates a thorough understanding and rigorous evaluation of the stability of any drug candidate or intermediate containing this functionality. Failure to do so can lead to loss of potency, the formation of potentially toxic degradants, and unforeseen challenges during drug development and manufacturing.

This guide will deconstruct the multifaceted nature of stability for O-substituted hydroxylamine hydrochloride salts, providing both theoretical insights and practical, field-proven methodologies for their assessment.

Foundational Principles of Stability

The stability of an O-substituted hydroxylamine hydrochloride salt is not a single property but rather a complex interplay of intrinsic molecular features and extrinsic environmental factors.

The Influence of the O-Substituent: An Electronic and Steric Balancing Act

The nature of the group attached to the oxygen atom (the O-substituent) is the primary determinant of the intrinsic stability of the molecule. Both electronic and steric effects play crucial roles.

-

Electronic Effects: The susceptibility of the N-O bond to cleavage is heavily influenced by the electron density around the oxygen and nitrogen atoms.

-

Electron-Withdrawing Groups (EWGs): When the O-substituent is an EWG (e.g., an aryl group with nitro or halo substituents), the N-O bond is weakened.[3] This is because the EWG pulls electron density away from the oxygen, making the N-O bond more polarized and susceptible to both homolytic and heterolytic cleavage.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., alkyl groups) can increase the electron density on the oxygen, which can, in some contexts, stabilize the N-O bond. However, this effect can be complex and is often overshadowed by other factors.

-

-

Steric Effects: Bulky O-substituents can sterically hinder the approach of reactants or catalysts that might otherwise promote degradation. This can impart a degree of kinetic stability to the molecule. For instance, bulky silyl or tert-butyl O-substituents have been shown to be mandatory for reactivity in certain catalytic hydrogenations of oxime ethers, suggesting they can influence the stability and reactivity of the N-O bond.[4]

The Role of the Hydrochloride Salt

The formation of a hydrochloride salt significantly enhances the stability of the free base, primarily by protonating the basic nitrogen atom. This has several positive consequences:

-

Prevention of Self-Decomposition: The free base form of hydroxylamines can be prone to self-decomposition, which is often catalyzed by metals.[5] The salt form is generally less reactive.

-

Improved Physical Stability: Hydrochloride salts are typically crystalline solids with higher melting points than their free base counterparts, which can be oils or low-melting solids. This crystalline lattice provides a more ordered and stable state.

-

Reduced Susceptibility to Oxidation: The lone pair on the nitrogen atom is a primary site for oxidation. Protonation of the nitrogen to form the ammonium salt reduces its nucleophilicity and susceptibility to oxidative degradation.

However, the presence of the chloride ion can also introduce a new vulnerability: hygroscopicity .

Key Degradation Pathways

A comprehensive understanding of how these molecules degrade is essential for developing stability-indicating analytical methods and designing robust formulations. The primary degradation pathways for O-substituted hydroxylamine hydrochloride salts are hydrolysis, oxidation, and thermal and photolytic decomposition.

Hydrolytic Instability: The Ubiquitous Threat of Water

Hydrolysis is one of the most common degradation pathways for many pharmaceuticals, and O-substituted hydroxylamines are no exception. The presence of moisture, especially in combination with acidic or basic conditions, can lead to cleavage of the N-O bond.

-

Mechanism: The hydrolysis of O-substituted hydroxylamines can be catalyzed by both acid and base. In acidic conditions, protonation of the nitrogen can make the molecule more susceptible to nucleophilic attack by water. The likely products of hydrolysis are the corresponding alcohol or phenol (from the O-substituent) and hydroxylamine, which itself is unstable and can further decompose.

-

pH Dependence: The rate of hydrolysis is highly dependent on the pH of the environment. For drug development, it is crucial to evaluate the stability of the compound across a range of pH values that may be encountered during manufacturing, storage, and in vivo.[6]

Oxidative Degradation

Oxidation is another significant stability concern. The nitrogen atom, even in its protonated form, can be susceptible to oxidation, especially in the presence of transition metal ions, which can catalyze the process.

-

Potential Oxidants: Common sources of oxidative stress in a pharmaceutical context include atmospheric oxygen, residual peroxides in excipients, and poly-unsaturated fatty acids.

-

Degradation Products: Oxidation can lead to a variety of products, including N-oxides and other more complex species resulting from N-O bond cleavage.

Thermal Decomposition: The Impact of Heat

As with many chemical compounds, elevated temperatures can provide the energy necessary to overcome the activation barrier for decomposition.

-

N-O Bond Homolysis: The primary thermal degradation pathway is often the homolytic cleavage of the weak N-O bond, which generates a nitrogen-centered radical and an oxygen-centered radical. These highly reactive species can then initiate a cascade of further reactions.

-

Exothermic Nature: The decomposition of hydroxylamine and its derivatives can be highly exothermic, which poses a significant safety risk, especially at scale.[7][8] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal hazards of these compounds.[7][9]

Photodegradation: The Influence of Light

Exposure to light, particularly in the ultraviolet range, can also induce degradation.

-

Mechanism: Photodegradation often proceeds through radical mechanisms initiated by the absorption of a photon.[10][11] This can lead to N-O bond cleavage and subsequent reactions. For compounds with aromatic O-substituents, the aryl ring can act as a chromophore, absorbing light and initiating the degradation process.

-

ICH Guidelines: Photostability testing is a mandatory part of drug stability programs as per ICH guideline Q1B.[12]

Hygroscopicity: The Hidden Instability Factor

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical property of hydrochloride salts that can significantly impact their stability.[13]

-

Mechanism of Moisture Uptake: The chloride ion in the salt can form hydrogen bonds with water molecules, leading to moisture absorption.[14] The extent of hygroscopicity depends on the crystal lattice energy of the salt and the presence of hydrophilic functional groups on the molecular surface.[13]

-

Consequences of Moisture Absorption:

-

Initiation of Hydrolysis: The absorbed water can act as a reactant, initiating hydrolytic degradation.

-

Physical Changes: Moisture uptake can lead to deliquescence (dissolving in the absorbed water), caking, and changes in crystal form, which can affect powder flow, compressibility, and dissolution rate.[11]

-

Increased Reactivity: The presence of water can increase molecular mobility in the solid state, facilitating reactions with excipients.

-

Hygroscopicity Classification

The European Pharmacopoeia provides a simple classification system for hygroscopicity based on the percentage weight gain after 24 hours at 80% relative humidity and 25°C.[8][15]

| Classification | Weight Increase |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Table 1: European Pharmacopoeia Hygroscopicity Classification.[15]

Experimental Protocols for Stability Assessment

A robust stability assessment program is essential for any drug candidate containing an O-substituted hydroxylamine hydrochloride moiety. This program should be designed to identify potential liabilities early in development and to establish the intrinsic stability of the molecule. The following protocols are based on established principles of pharmaceutical development and regulatory guidelines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[16][17] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[16]

Caption: Workflow for forced degradation studies of O-substituted hydroxylamine hydrochloride salts.

-

Sample Preparation: Prepare solutions or suspensions of the drug substance at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium.

-

Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M to 1 M HCl) and heat if necessary (e.g., 60°C).

-

Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M to 1 M NaOH) and heat if necessary.

-

Oxidation: Treat the sample with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

-

Humidity Stress: Expose the solid drug substance to elevated temperature and humidity (e.g., 40°C / 75% RH).

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[18]

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Identify degradation products using LC-MS. For unknown degradants, isolation and structural elucidation by NMR and high-resolution mass spectrometry (HRMS) may be necessary.[19]

Drug-Excipient Compatibility Studies

Incompatibility between the drug substance and excipients can lead to product instability.[20][21] Therefore, it is crucial to screen for potential interactions early in formulation development.

Caption: Workflow for screening drug-excipient compatibility.

-

Preparation of Binary Mixtures: Prepare intimate mixtures of the drug substance with each proposed excipient, typically in a 1:1 ratio.

-

Stressing: Store the binary mixtures under accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 2-4 weeks). A small amount of water may be added to accelerate potential interactions.[20][21]

-

Thermal Analysis (DSC/TGA): Analyze the stressed mixtures using DSC and TGA.[7] The appearance of new thermal events, or shifts in the melting or decomposition temperatures compared to the individual components, can indicate an interaction.[7]

-

Spectroscopic Analysis (FTIR): Analyze the mixtures using FTIR spectroscopy. Changes in vibrational frequencies can indicate chemical interactions.

-

Chromatographic Analysis (HPLC): Analyze the mixtures using a stability-indicating HPLC method to quantify the formation of any new degradation products.

Causality Behind Experimental Choices: The use of a 1:1 ratio in binary mixtures maximizes the probability of detecting an interaction. The addition of water and storage at accelerated conditions are designed to simulate the "worst-case" scenario for a solid dosage form, where moisture can act as a medium for chemical reactions.[21]

Data Presentation and Interpretation

Clear and concise presentation of stability data is crucial for making informed decisions in drug development.

Table 2: Example Forced Degradation Summary

| Stress Condition | % Degradation | Major Degradants (RT) | Observations |

| 0.1 M HCl, 60°C, 24h | 15.2% | DP1 (4.5 min), DP2 (6.1 min) | Significant degradation observed. |

| 0.1 M NaOH, 60°C, 24h | 8.9% | DP3 (7.2 min) | Less degradation than under acidic conditions. |

| 3% H₂O₂, RT, 48h | 12.5% | DP4 (5.8 min) | Susceptible to oxidation. |

| Dry Heat, 80°C, 72h | 2.1% | Minor peaks | Relatively stable to dry heat. |

| Photolytic (ICH Q1B) | 5.5% | DP5 (8.0 min) | Photolabile; requires light-resistant packaging. |

| 40°C / 75% RH, 4 weeks | 6.8% | DP1 (4.5 min), DP3 (7.2 min) | Degradation likely due to hydrolysis. |

Table 3: Example Drug-Excipient Compatibility Summary (DSC)

| Excipient | DSC Observations (Binary Mixture, 40°C/75% RH, 4 weeks) | Compatibility |

| Microcrystalline Cellulose | No significant changes in thermal events. | Compatible |

| Lactose Monohydrate | Broadening of drug melting endotherm; appearance of small new exotherm. | Potential Interaction |

| Magnesium Stearate | Significant shift and reduction in drug melting endotherm. | Incompatible |

| Croscarmellose Sodium | Minor changes in dehydration endotherm. | Likely Compatible |

Conclusion and Recommendations

The stability of O-substituted hydroxylamine hydrochloride salts is a critical quality attribute that must be thoroughly investigated during drug development. The inherent lability of the N-O bond makes these compounds susceptible to degradation via hydrolysis, oxidation, and thermal and photolytic stress. Furthermore, their nature as hydrochloride salts introduces the potential for hygroscopicity, which can exacerbate instability.

A systematic approach, incorporating comprehensive forced degradation studies and robust drug-excipient compatibility screening, is essential to de-risk development programs. By understanding the fundamental principles of their stability and employing the experimental protocols outlined in this guide, researchers can identify and mitigate potential stability issues, ensuring the development of safe, effective, and stable drug products.

Key Recommendations:

-

Early Assessment: Initiate stability and compatibility studies as early as possible in the pre-formulation stage.

-

Thorough Characterization: Fully characterize all degradation products formed under stress conditions.

-

Hygroscopicity Profiling: Determine the hygroscopicity classification of the drug substance to inform packaging and storage requirements.

-

Excipient Selection: Avoid excipients with known reactivity towards amines, such as reducing sugars (e.g., lactose) and those with high moisture content or basic properties (e.g., magnesium stearate), which can induce disproportionation of the salt.[22]

-

Protective Packaging: For photolabile or hygroscopic compounds, the use of protective packaging (e.g., amber containers, desiccants) is essential.

By adhering to these principles, drug development professionals can successfully navigate the stability challenges posed by this valuable class of compounds.

References

- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.

- Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.

- Cisneros, L. O., Rogers, W. J., & Mannan, M. S. (2005). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. AIChE Journal, 51(4), 1198-1206.

- Ermolin, S. V., et al. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research.

- European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM.

- Hotha, S., & Oestreich, M. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal, 27(72), 17975-17985.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review.

- Johnson, J. S., & Li, F. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society.

- Kamat, S. S., & Vaidya, V. V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2468-2475.

- Li, Z., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1746.

- Maimone, T. J., & Buchwald, S. L. (2010). A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent. Journal of the American Chemical Society, 132(29), 9990-9991.

- Nie, H., et al. (2016). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Molecular Pharmaceutics, 13(10), 3541-3552.

-

Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE - Safety Data Sheet. Retrieved from [Link]

- Stephenson, G. A., et al. (2011). Physical Stability of Salts of Weak Bases in the Solid-State. Journal of Pharmaceutical Sciences, 100(5), 1607-1617.

- Vianello, C., et al. (2024). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Journal of Loss Prevention in the Process Industries, 87, 105244.

- Wang, J., et al. (2023). Ionization and separation as a strategy for significantly enhancing the thermal stability of an instable system: a case for hydroxylamine-based salts relative to that for pure hydroxylamine. Physical Chemistry Chemical Physics, 25(3), 1851-1860.

- Zhang, Y., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 8(52), 29841-29848.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Reynolds, D. W., et al. (2002). Drug-excipient compatibility studies: a novel vial-in-vial experimental setup. Pharmaceutical Development and Technology, 7(2), 193-205.

-

Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

-

Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved from [Link]

- U.S. Patent 5,585,520. (1996). Process for the preparation of O-substituted hydroxylammonium salts.

-

MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

- IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.

-

EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

-

PMC. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

-

Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

JETIR.org. (2018). Analytical Stability Indicating HPLC Assay and Validation of Oxymetazoline HCl and Sorbitol in Bulk and Pharmaceutical Dosage form. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]

-

SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]

-

NIH. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Retrieved from [Link]

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

Sources

- 1. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5382685A - Preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. On the complex •OH/•O--induced free radical chemistry of arylalkylamines with special emphasis on the contribution of the alkylamine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 22. pharxmonconsulting.com [pharxmonconsulting.com]

O-(4-bromobenzyl)hydroxylamine pKa and pH stability

Topic: O-(4-bromobenzyl)hydroxylamine: pKa Characterization and pH Stability Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This compound (CAS: 40780-59-4, HCl salt) is a specialized alkoxyamine reagent widely utilized in chemoselective bioconjugation (oxime ligation) and the synthesis of enzyme inhibitors. Its utility is governed by two critical physicochemical parameters: pKa and pH stability .

This guide provides a definitive technical analysis of these properties. Unlike simple amines, the presence of the electronegative oxygen atom adjacent to the nitrogen, combined with the electron-withdrawing 4-bromobenzyl moiety, significantly depresses the pKa. Understanding this shift is essential for optimizing reaction rates and ensuring reagent integrity during storage and processing.

Physicochemical Core: pKa Analysis

Theoretical & Experimental pKa Derivation

The pKa of the conjugate acid (

-

Baseline: Hydroxylamine (

) has a pKa of ~6.0. -

O-Alkylation Effect: Substituting the hydroxyl proton with an alkyl group generally lowers the pKa due to the inductive effect of the oxygen and the lack of resonance stabilization available to the free base. Unsubstituted O-benzylhydroxylamine has an experimental pKa of 4.65 ± 0.10 .

-

Substituent Effect (Hammett Equation): The 4-bromo substituent exerts an electron-withdrawing inductive effect (-I), further reducing the electron density on the nitrogen.

-

Hammett Equation:

-

Using

(Br) ≈ 0.23 and an estimated

-

Defined Value: The operational pKa for this compound is 4.40 – 4.55 .

Implications for Reactivity

-

pH < 3.5: The nitrogen is fully protonated (

). Nucleophilicity is negligible; the compound is stable but unreactive. -

pH 4.0 – 5.0 (Optimal Ligation Window): This is the "Goldilocks" zone. The pH is close to the pKa, ensuring a sufficient concentration of the free base (

) for nucleophilic attack, while the carbonyl electrophile (aldehyde/ketone) remains activated by the acidic medium. -

pH > 7.0: The compound exists primarily as the free base. While maximally nucleophilic, the electrophile (carbonyl) is less active, and the reagent becomes susceptible to slow oxidation.

pH Stability and Degradation Profile

The stability of this compound is non-linear across the pH scale. The N-O bond is generally robust to hydrolysis but sensitive to redox conditions.

| pH Zone | Dominant Species | Stability Status | Primary Degradation Pathway |

| Acidic (pH 0–3) | High Stability | Negligible. Resistant to hydrolysis even at elevated temperatures. | |

| Mild Acid (pH 4–6) | Equilibrium | Stable | Stable for days in solution. Optimal for oxime ligation. |

| Neutral (pH 7) | Moderate | Slow oxidation to oximes/nitrones if trace aldehydes/oxidants are present. | |

| Basic (pH > 9) | Low | Susceptible to disproportionation and oxidation over prolonged periods. |

Critical Note on Hydrolysis: Unlike esters or amides, the alkoxyamine ether linkage (

Visualization: Reactivity & Stability Landscape

The following diagram maps the relationship between pH, protonation state, and chemical behavior.

Caption: Mechanistic state diagram showing the transition from stable salt (acidic) to reactive nucleophile (mild acid) and labile free base (basic).

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the pKa of this compound HCl.

Reagents:

-

Analyte: 10 mM this compound HCl in degassed water.

-

Titrant: 0.1 M NaOH (standardized).

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Workflow:

-

Preparation: Dissolve 23.8 mg of the HCl salt in 10 mL of 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).

-

Calibration: Calibrate pH electrode using buffers at pH 4.01 and 7.00.

-

Titration:

-

Place sample in a thermostated vessel (25°C) under

blanket (essential to prevent -

Add NaOH in 10

L increments. -

Record pH after stabilization (drift < 0.01 pH/sec).

-

-

Analysis: Plot pH vs. Volume NaOH. The pKa corresponds to the pH at the half-equivalence point (0.5 eq of base added).

-

Validation: The curve should show a sharp inflection point. Use the Henderson-Hasselbalch equation to fit the buffer region.

-

Protocol B: HPLC Stability Assay

Objective: Quantify stability at pH 4.5, 7.4, and 9.0 over 24 hours.

Methodology:

-

Buffer Preparation:

-

pH 4.5: 50 mM Acetate buffer.

-

pH 7.4: 50 mM Phosphate buffer (PBS).

-

pH 9.0: 50 mM Borate buffer.

-

-

Incubation: Prepare 1 mM solutions of the analyte in each buffer. Incubate at 25°C in sealed amber vials (light sensitive).

-

Sampling: Inject 10

L aliquots at T=0, 1h, 4h, 8h, and 24h. -

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in

; B: Acetonitrile. Gradient 5% to 95% B over 10 min. -

Detection: UV at 254 nm (monitoring the bromobenzyl chromophore).

-

-

Criteria: Loss of >5% peak area indicates instability. Look for new peaks (potential nitrone formation or hydrolysis products).

Workflow Visualization

Caption: Step-by-step logic flow for the potentiometric determination of pKa.

References

-

Chem. Pap. (1978) . On the basicity of hydroxylamine and its derivatives. (Establishes pKa of O-benzylhydroxylamine at 4.65).

-

Chemical Science (2015) . Boronic acids facilitate rapid oxime condensations at neutral pH. (Details stability and reactivity of O-benzylhydroxylamines in aqueous buffers).

-

PubChem Compound Summary . This compound hydrochloride (CID 67132131).

-

J. Org. Chem. (2001) . Factors Influencing the C−O Bond Homolysis of Alkoxyamines. (Discusses thermal stability and bond dissociation energies).

Methodological & Application

procedure for converting aldehydes to O-(4-bromobenzyl)oximes

An Application Note for the Synthesis of O-(4-bromobenzyl)oximes from Aldehydes

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of O-(4-bromobenzyl)oximes from various aldehyde precursors. O-substituted oximes, particularly O-benzyl derivatives, are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The procedure covers the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization, ensuring a reproducible and efficient synthesis.

Introduction and Scientific Rationale

The conversion of carbonyl compounds into oxime ethers is a fundamental transformation in organic synthesis. O-benzyl oximes, in particular, are prevalent in compounds developed for antifungal, insecticidal, and herbicidal applications.[1][3] The 4-bromobenzyl moiety is a common substituent in medicinal chemistry, often introduced to modulate pharmacokinetic properties or to serve as a handle for further synthetic diversification, such as in cross-coupling reactions.

The procedure detailed herein involves the direct condensation of an aldehyde with O-(4-bromobenzyl)hydroxylamine hydrochloride. This method is generally preferred for its efficiency and high yields. The reaction proceeds under mild conditions and is applicable to a wide range of aromatic, heterocyclic, and aliphatic aldehydes.

Reaction Mechanism

The formation of an O-substituted oxime from an aldehyde and an O-substituted hydroxylamine is a condensation reaction that proceeds via a two-step mechanism, analogous to imine formation.[4][5]

-

Nucleophilic Addition: The reaction is typically catalyzed by a mild acid, although the presence of the hydrochloride salt of the hydroxylamine serves this purpose initially. A base is required to liberate the free this compound, which is the active nucleophile. The nitrogen atom of the hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom. Subsequent elimination of a water molecule, a thermodynamically favorable process, results in the formation of the stable C=N double bond of the oxime ether.

Caption: Mechanism of O-(4-bromobenzyl)oxime formation.

Materials and Equipment

Reagents and Chemicals

| Reagent | Grade | Recommended Supplier | Notes |

| Aldehyde (generic) | Reagent grade, >98% | Sigma-Aldrich, Acros | Liquid aldehydes should be distilled before use if purity is uncertain. |

| This compound hydrochloride | >97% | Fluorochem, Combi-Blocks | A key starting material. Store in a cool, dry place.[6] |

| Sodium Carbonate (Na₂CO₃), anhydrous | ACS Reagent grade | Fisher Scientific | Used as a base to neutralize the HCl salt. |

| Ethanol (EtOH), 200 proof | ACS/USP grade | VWR | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS grade | VWR | For extraction. |

| Hexanes | ACS grade | VWR | For chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent grade | Fisher Scientific | For drying the organic phase. |

| Deionized Water (DI H₂O) | Type II or higher | N/A | For work-up. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Analytical balance

-

TLC developing chamber and UV lamp (254 nm)

-

NMR spectrometer (¹H, ¹³C)

-

Mass spectrometer (e.g., GC-MS or LC-MS)

Detailed Experimental Protocol

This protocol describes the synthesis of O-(4-bromobenzyl)benzaldoxime as a representative example. The molar equivalents can be adapted for other aldehydes.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (e.g., benzaldehyde, 1.06 g, 10.0 mmol, 1.0 equiv.).

-

Add this compound hydrochloride (2.62 g, 11.0 mmol, 1.1 equiv.).[7]

-

Add anhydrous sodium carbonate (1.59 g, 15.0 mmol, 1.5 equiv.).[8]

-

Expert Insight: The base is crucial for neutralizing the hydrochloride salt, which liberates the free hydroxylamine, the active nucleophile. Anhydrous conditions are not strictly necessary, but using an anhydrous base prevents introducing excess water that could affect reaction kinetics.

-

-

Add ethanol (40 mL) as the solvent.

-

Attach a reflux condenser to the flask.

Step 2: Reaction Execution

-

Begin stirring the mixture at room temperature (approx. 20-25 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes.

-

TLC System: 4:1 Hexanes:Ethyl Acetate.

-

Visualization: UV light (254 nm).

-

Analysis: The reaction is complete upon the disappearance of the limiting reactant (aldehyde spot). The product, O-(4-bromobenzyl)oxime, will appear as a new, typically higher-Rf spot.

-

-

The reaction is generally complete within 2-4 hours at room temperature.[8] If the reaction is sluggish, it can be gently heated to 40-50 °C.

Step 3: Work-up and Isolation

-

Once the reaction is complete, filter the mixture through a pad of Celite® to remove the inorganic salts (Na₂CO₃ and NaCl). Wash the filter cake with a small amount of ethanol (approx. 10 mL).

-

Transfer the filtrate to a larger flask and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate (50 mL).

-

Transfer the solution to a 250 mL separatory funnel and wash with DI water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter or decant the solution.

-

Remove the solvent from the dried organic phase by rotary evaporation to yield the crude O-(4-bromobenzyl)oxime, which may be a solid or an oil.

Step 4: Purification

-

Recrystallization (for solid products): If the crude product is a solid, recrystallization is an effective purification method. A common solvent system is ethanol/water or hexanes/ethyl acetate. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Silica Gel Column Chromatography (for oils or impure solids):

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

-

Evaporate the solvent from the combined pure fractions to obtain the final product.

-

Step 5: Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic methylene protons (-OCH₂-) typically around δ 5.1-5.3 ppm, and the imine proton (-CH=N-) around δ 8.1-8.6 ppm.[1][9]

-

¹³C NMR: Look for the imine carbon (C=N) signal around δ 148-152 ppm and the benzylic carbon (-OCH₂-) around δ 75-77 ppm.[10]

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the calculated mass of the O-(4-bromobenzyl)oxime should be observed.[1] For a 4-bromobenzyl derivative, a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be present.

Overall Synthesis Workflow

Caption: General workflow for the synthesis of O-(4-bromobenzyl)oximes.

Expected Results & Troubleshooting

The protocol is versatile and can be applied to various aldehydes. Below are expected results for representative substrates.

| Aldehyde Substrate | Product Name | Typical Yield | Key ¹H NMR Signal (CDCl₃, δ ppm) |

| Benzaldehyde | O-(4-bromobenzyl)benzaldoxime | 85-95% | 8.17 (s, 1H, CH=N), 5.23 (s, 2H, OCH₂) |

| 4-Chlorobenzaldehyde | O-(4-bromobenzyl)-4-chlorobenzaldoxime | 88-96% | 8.12 (s, 1H, CH=N), 5.23 (s, 2H, OCH₂)[1] |

| 4-Methoxybenzaldehyde | O-(4-bromobenzyl)-4-methoxybenzaldoxime | 90-98% | 8.13 (s, 1H, CH=N), 5.22 (s, 2H, OCH₂)[1] |

| Thiophene-2-carbaldehyde | O-(4-bromobenzyl)thiophene-2-carbaldoxime | 80-90% | 8.30 (s, 1H, CH=N), 5.25 (s, 2H, OCH₂) |

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base; low reactivity of aldehyde. | Add another 0.2-0.5 equiv. of Na₂CO₃. Gently warm the reaction to 40-50 °C. Extend the reaction time. |

| Low Yield | Product loss during work-up or purification. | Ensure complete extraction with EtOAc. Be careful not to use too polar an eluent during chromatography. |

| Side Product Formation | Impure starting aldehyde; reaction heated too high. | Purify the starting aldehyde by distillation. Maintain room temperature unless necessary. |

| Oily Product (Expected Solid) | Presence of impurities or residual solvent. | Re-purify by column chromatography. Ensure the product is thoroughly dried under high vacuum. |

Conclusion

This application note details a validated and highly efficient protocol for the synthesis of O-(4-bromobenzyl)oximes from aldehydes. By providing a clear mechanistic rationale, a step-by-step procedure, and guidance on purification and characterization, this document serves as a reliable resource for chemists in academic and industrial research. The methodology is robust, scalable, and applicable to a diverse range of substrates, facilitating the exploration of this important class of compounds in drug discovery and development.

References

-

Bulus, E., & Kucukislamoglu, M. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

-

Li, J., Li, X., Liu, X., & Ma, J. (2009). Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation. Frontiers of Chemistry in China, 4(1), 58-62. [Link]

- Linhart, F., & Wiegand, E. (1985). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. Google Patents (U.S.

-

Lad, U. P., et al. (2010). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Rasayan Journal of Chemistry, 3(3), 425-428. [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. organic-chemistry.org. [Link]

-

Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1773-1778. [Link]

-

Wikipedia. (n.d.). Oxime. en.wikipedia.org. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. [Link]

-

Li, J. T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(3), 149-152. [Link]

- Shell Internationale Research Maatschappij B.V. (1984). Process for the production of o-substituted oximes.

-

Aridoss, G., et al. (2010). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 48(10), 791-798. [Link]

- Ciba-Geigy Ag. (1991). Process for preparing O-substituted hydroxylamines.

-

Sanna, M., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1846. [Link]

-

Ley, S. V., et al. (2005). Tandem Oxidation Processes: The Direct Conversion of Activated Alcohols into Oximes; Synthesis of Citaldoxime. Synlett, 2005(12), 1951-1953. [Link]

-

Szałabska, K., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5092. [Link]

-

Semon, W. L. (1941). Hydroxylamine Hydrochloride and Acetoxime. Organic Syntheses. [Link]

-

Karabatsos, G. J., & Taller, R. A. (1968). Some Factors Affecting the Site of Alkylation of Oxime Salts. The Journal of the American Chemical Society, 90(16), 4373-4378. [Link]

-

Al-Masoudi, N. A., et al. (2019). Synthesis of Some Benzyl Oxime Ethers. ResearchGate. [Link]

-

Popiołek, Ł., et al. (2017). NOVEL O-BENZYL OXIME ETHERS OF 1-(THIOPHEN-2-YL)ETHAN-1-ONE—SYNTHESIS, STRUCTURE AND ANTIMICROBIAL ACTIVITY. Heterocycles, 94(3), 523. [Link]

-

Wróblewska, A., et al. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules, 26(11), 3163. [Link]

-

Wang, K., et al. (2019). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. ResearchGate. [Link]

-

Al-Jumaili, A. H. R. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. Journal of Science in Medicine and Life, 2(9), 78-83. [Link]

-

Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

-

BYJU'S. (n.d.). Oximes. byjus.com. [Link]

-

Liu, X. H., et al. (2014). Recent advance in synthesis and biological activity of oxime derivatives. Current Organic Chemistry, 18(1), 23-41. [Link]

-

Gavrilov, N., & Lielbriedis, I. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12415-12464. [Link]

Sources

- 1. journal.hep.com.cn [journal.hep.com.cn]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. byjus.com [byjus.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound hydrochloride | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: O-(4-Bromobenzyl)hydroxylamine Oxime Ligation

Ticket ID: OX-BR-404 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Bioconjugation & Synthesis Division

Executive Summary & Core Logic

Welcome to the technical support hub for O-(4-bromobenzyl)hydroxylamine . You are likely utilizing this reagent to install a bromobenzyl moiety onto an aldehyde or ketone via oxime ligation .

The 4-bromobenzyl group is a valuable "handle" for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but the initial oxime formation is often the bottleneck. The reaction is governed by a conflict between nucleophilicity and protonation state .

The "Sweet Spot" Phenomenon

Oxime formation follows a bell-shaped pH-rate profile.

-

Low pH (<3): The nitrogen of the hydroxylamine is protonated (

), killing its nucleophilicity. -

High pH (>7): The carbonyl electrophile is not activated by acid catalysis, and the dehydration step (loss of water) becomes rate-limiting.

-

The Solution: You must operate at pH 4.5 (uncatalyzed) or use Nucleophilic Catalysis (Aniline) at neutral pH.[1]

The Mechanism: Why Your Yield Stalls

Most researchers fail because they treat this as a simple mixing step. It is a multi-step equilibrium.

Visualization: The Aniline Catalysis Cycle

The following diagram illustrates how Aniline (or

Caption: Aniline accelerates the rate-determining dehydration step by forming a reactive Schiff base intermediate.

Standardized Protocol (SOP-OX-BR)

Use this protocol to establish a baseline before troubleshooting.

Reagents:

-

Reagent A: Substrate (Aldehyde/Ketone) [1.0 equiv][2]

-

Reagent B: this compound hydrochloride [1.2 – 1.5 equiv]

-

Catalyst: Aniline (or

-phenylenediamine for faster rates)[1][3][4][5] -

Solvent: MeOH:Buffer (1:1) or DMSO:Buffer (if solubility is poor).

Step-by-Step:

-

Buffer Prep: Prepare 0.1 M Sodium Acetate buffer adjusted to pH 4.5 .

-

Note: If your substrate is acid-sensitive, use 0.1 M Phosphate buffer (pH 7.0) but you MUST add the catalyst (Step 3).

-

-

Solubilization: Dissolve this compound HCl in the minimum amount of MeOH or DMSO. It is hydrophobic; water alone will cause precipitation.

-

Catalyst Addition (Optional but Recommended): Add Aniline to a final concentration of 100 mM .

-

Why: This boosts reaction rates by 10-400x, helping overcome the steric bulk of the bromobenzyl group.

-

-

Reaction: Mix Reagent A and B. Final concentration of reactants should be high (10–50 mM) to drive the bimolecular reaction.

-

Incubation: Agitate at 25°C for 2–4 hours.

-

Workup: The oxime is often more lipophilic. Dilute with water and extract with EtOAc.[1]

Troubleshooting Guide (Diagnostic Matrix)

Issue: Low Yield (<50%)

| Potential Cause | Diagnostic Check | Corrective Action |

| pH Mismatch | Check pH of the final mixture. Is it <3 or >7? | Adjust to pH 4.5 using Acetate buffer. If pH must be 7, add 100 mM Aniline . |

| Steric Hindrance | Is the substrate a ketone or sterically crowded aldehyde? | Switch catalyst to p-phenylenediamine (pPDA) (10 mM).[3][4] It is more nucleophilic than aniline. Increase temp to 37°C. |

| Hydrolysis | Is the product unstable during workup? | Oximes are stable, but hydrazones are not. Ensure you are not exposing the product to strong acid (< pH 2) during workup. |

| Reversibility | Is the reaction stalling at equilibrium? | Add 5-10 equiv of the hydroxylamine. Increase concentration of reactants (reduce solvent volume). |

Issue: Precipitation / "Gunk" Formation

| Potential Cause | Diagnostic Check | Corrective Action |

| Solubility Limit | Does the solution turn cloudy immediately upon mixing? | The 4-bromobenzyl group is lipophilic. Increase organic co-solvent (DMSO, DMF, or MeOH ) to 50% v/v. |

| Free Base Crash | Did you use the HCl salt without buffering? | The HCl salt is acidic. If you neutralize it without enough solvent, the free amine may crash out. Ensure adequate organic solvent is present before pH adjustment. |

Decision Tree: Optimization Workflow

Caption: Logic flow for diagnosing yield failures in oxime ligation.

Frequently Asked Questions (FAQs)

Q: Can I use this reagent at physiological pH (7.4)?

A: Yes, but the reaction will be sluggish (

Q: My aldehyde is valuable. Can I use less hydroxylamine?

A: We advise against it. Oxime formation is an equilibrium process (

Q: How do I remove the Aniline catalyst after the reaction? A: Aniline is a weak base.

-

Acid Wash: If your product is stable, wash the organic layer with 1M HCl. The aniline converts to the anilinium salt and partitions into the water.

-

Scavenging: Use an aldehyde-functionalized resin (e.g., polymer-supported benzaldehyde) to "fish out" the excess hydroxylamine and aniline, though this is slower.

Q: Why is the 4-bromobenzyl group precipitating?

A: The bromine atom adds significant molecular weight and lipophilicity (LogP increase). Standard aqueous buffers used for simple hydroxylamines (like

References

-

Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation.[3][6][7] Angewandte Chemie International Edition, 45(45), 7581-7584.[7] [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.[3] Chemical Reviews, 117(15), 10358–10376. [Link]

-

Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

Sources

- 1. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C&EN | Chemistry news from around the world [cen.acs.org]

- 7. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: O-(4-bromobenzyl)hydroxylamine Conjugation Guide

Topic: Optimization of pH and Experimental Conditions for O-(4-bromobenzyl)hydroxylamine (BBHA) Conjugation Document ID: TS-BBHA-001 Last Updated: February 25, 2026 Audience: Senior Scientists, Proteomics Researchers, Medicinal Chemists

Part 1: Executive Summary & Core Parameters

The Short Answer: What is the optimal pH?

For the conjugation of This compound (BBHA) with aldehydes or ketones, the optimal pH range is 4.5 – 5.5 .

-

Standard Conditions (pH 4.5 – 5.5): This range balances the nucleophilicity of the alkoxyamine nitrogen with the acid-catalysis required for the dehydration step.

-

Physiological Conditions (pH 7.0 – 7.4): Reaction kinetics are significantly slower at neutral pH. If you must work at neutral pH (e.g., to preserve protein structure), you must use a catalyst such as aniline (10–100 mM) to maintain reaction efficiency.

Quick Reference Data

| Parameter | Optimal Condition | Critical Notes |

| pH Range | 4.5 – 5.5 | Acetate or Citrate buffers are recommended. |

| Reagent Form | Hydrochloride Salt (Typical) | Crucial: The salt is acidic. You must buffer the reaction to prevent pH from dropping < 3.0. |

| pKa (Approx) | ~4.0 – 4.5 | Lower than simple amines (~10) and hydroxylamine (~6.0), making it a better nucleophile at acidic pH. |

| Catalyst | Aniline / p-Phenylenediamine | Required if pH > 6.0. Accelerates rate by 10–100x via Schiff base intermediate. |

| Solvent | Aqueous / Organic (MeOH, ACN) | BBHA is moderately hydrophobic; 50% organic co-solvent helps solubility. |

Part 2: Technical Deep Dive (Q&A)

Q1: Why is pH 4.5–5.5 optimal? (The Mechanistic Logic)

A: The oxime ligation mechanism involves two competing pH-dependent factors.

-

Nucleophilic Attack (Requires Free Base): The nitrogen of BBHA must be unprotonated (

) to attack the carbonyl carbon. The pKa of O-benzylhydroxylamine derivatives is typically around 4.0–4.5.-

At pH < 3: The nitrogen is fully protonated (

) and non-nucleophilic. The reaction stops.

-

-

Dehydration (Requires Acid): The intermediate hemiaminal must lose a water molecule to form the stable oxime. This step is acid-catalyzed (protonation of the hydroxyl group).

-

At pH > 6: The concentration of protons is too low to efficiently catalyze the dehydration, making this the rate-limiting step.

-

Q2: I am using the Hydrochloride salt (BBHA·HCl). Do I need to adjust the pH?

A: Yes, absolutely. The hydrochloride salt is stable but highly acidic when dissolved. If you dissolve BBHA·HCl in unbuffered water or a weak buffer, the pH will plummet (often below pH 3.0), protonating the amine and killing the reaction.

-

Solution: Dissolve the reagent in a strong buffer (e.g., 100 mM Sodium Acetate, pH 5.0) or neutralize the stock solution with NaOH/KOH before addition.

Q3: My protein precipitates at pH 5.0. Can I run this at pH 7.4?

A: Yes, but the reaction will be sluggish (orders of magnitude slower) without help.

-

The Fix: Add Aniline (10–100 mM) to the reaction mixture.

-

Mechanism: Aniline reacts rapidly with the carbonyl to form a highly reactive protonated Schiff base (imine). The BBHA then attacks this activated imine much faster than it attacks the free carbonyl. This is known as nucleophilic catalysis .

Part 3: Visualization of Mechanism & Workflow

Figure 1: Reaction Mechanism & pH Dependence

This diagram illustrates the two key steps (Attack and Dehydration) and how pH influences them.

Caption: Figure 1: The oxime ligation pathway. The reaction requires a balance between the free nucleophile (favored at high pH) and acid-catalyzed dehydration (favored at low pH).

Figure 2: Recommended Experimental Workflow

Caption: Figure 2: Step-by-step conjugation protocol ensuring pH stability and reagent solubility.

Part 4: Troubleshooting Guide

Scenario A: Low Conjugation Yield

| Possible Cause | Diagnosis | Solution |

| pH Drift | Final pH of reaction is < 4.0 due to HCl salt. | Measure pH after mixing. Use a higher concentration buffer (e.g., 100-200 mM Acetate). |

| Oxidation | BBHA has oxidized over time. | Check stock solution color (yellowing indicates degradation). Prepare fresh stock in degassed solvent. |

| Steric Hindrance | Ketones react much slower than aldehydes. | Increase temperature to 37°C or 50°C. Increase incubation time to 16-24 hours. |

Scenario B: Precipitation in Reaction

| Possible Cause | Diagnosis | Solution |

| Hydrophobicity | BBHA is hydrophobic (benzyl ring + bromine). | Add organic co-solvent (Acetonitrile or Methanol) up to 20-50% if the sample allows. |

| Isoelectric Point | Protein is near its pI at pH 5.0. | Shift pH to 7.0 and use Aniline catalysis (see Q3). |

Scenario C: Mass Spec Analysis Issues

| Possible Cause | Diagnosis | Solution |

| Missing Bromine Pattern | No characteristic 1:1 isotopic doublet (79Br/81Br). | Reaction failed. Verify pH. Ensure excess reagent was removed (excess reagent can suppress ionization). |

| Ion Suppression | High background from Aniline or excess BBHA. | Perform solid-phase extraction (SPE) or molecular weight cutoff (MWCO) spin filtration before LC-MS. |

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

-

Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

-

BenchChem Technical Support. (2025). O-Benzylhydroxylamine: Properties and Applications.

-

PubChem. (2025).[2][3] this compound hydrochloride Compound Summary.

-

Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking: Oxime Ligation.

Sources

Technical Support Center: O-(4-bromobenzyl)oxime Stability

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with O-(4-bromobenzyl)oximes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic stability of this important chemical class. Our goal is to equip you with the foundational knowledge and practical protocols necessary to prevent compound degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is O-(4-bromobenzyl)oxime hydrolysis and why is it a concern?

O-(4-bromobenzyl)oxime hydrolysis is a chemical reaction in which the C=N double bond of the oxime ether is cleaved by water, breaking the molecule down into its constituent carbonyl compound (an aldehyde or ketone) and O-(4-bromobenzyl)hydroxylamine. This degradation is a significant concern as it leads to the loss of the active or desired compound, the formation of impurities that can complicate analysis, and a potential decrease in therapeutic efficacy or experimental accuracy. In aqueous solution, aliphatic oximes are known to be significantly more resistant to hydrolysis than analogous hydrazones.[1]

Q2: What are the primary factors that trigger the hydrolysis of my oxime ether?

The single most critical factor is the presence of acid. Oxime ether hydrolysis is most commonly an acid-catalyzed process.[2][3][4] The reaction rate is highly dependent on the pH of the solution. Other contributing factors can include elevated temperatures, the presence of certain metal ions that can act as Lewis acids, and the choice of solvent.[5][6]

Q3: How can I detect if my O-(4-bromobenzyl)oxime is degrading?

Degradation can be monitored by various analytical techniques. The most common methods are:

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent oxime from its degradation products. Over time, you would observe a decrease in the peak area of your starting material and the appearance of new peaks corresponding to the resulting aldehyde/ketone.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the masses of the parent compound and its hydrolysis products, confirming the degradation pathway.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor hydrolysis by observing the disappearance of signals corresponding to the oxime and the appearance of new signals, such as the characteristic aldehydic proton.[2]

Troubleshooting Guide: Preventing Hydrolysis

This section provides detailed solutions to common experimental challenges involving O-(4-bromobenzyl)oxime stability.

Issue 1: Compound degrades in aqueous buffers or during aqueous workup.

Root Cause Analysis: The most likely cause is an inadequately controlled or acidic pH. The hydrolysis mechanism is initiated by the protonation of the oxime nitrogen.[2][3] This protonation makes the imine carbon significantly more electrophilic and susceptible to nucleophilic attack by water. The presence of the electron-withdrawing bromine atom on the benzyl group can subtly increase the electrophilicity of the system, potentially influencing its susceptibility to hydrolysis under certain conditions.[10]

Caption: Acid-catalyzed hydrolysis of an O-substituted oxime.

Solutions & Protocols:

-

Strict pH Control: Maintain the pH of your aqueous solution in the neutral to slightly basic range (pH 7.0 - 8.5). Avoid acidic conditions whenever possible. While some specific complex oximes can be stable at very low pH, this is not a general rule.[6]

-

Buffer Selection: Use a buffer system with adequate capacity in your target pH range. Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point.

Table 1: Illustrative pH-Dependent Stability of an O-Substituted Oxime

| pH of Aqueous Buffer | Temperature (°C) | Estimated Half-Life (t½) | Recommendation |

|---|---|---|---|

| 3.0 | 25 | < 2 hours | Avoid |

| 5.0 | 25 | ~ 24 hours | Use with caution for short experiments |

| 7.4 | 25 | > 14 days | Recommended for most applications |

| 8.5 | 25 | > 28 days | Optimal for long-term storage in solution |

Note: Data are illustrative examples based on general principles of oxime stability. Actual half-life will vary based on the specific structure.

Experimental Protocol: Preparing a pH 7.4 Phosphate Buffer (0.1 M)

-

Stock Solutions: Prepare 0.1 M stock solutions of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄).

-

Mixing: To prepare 1 liter of 0.1 M phosphate buffer, combine 190 mL of the 0.1 M NaH₂PO₄ solution with 810 mL of the 0.1 M Na₂HPO₄ solution.

-

pH Verification: Calibrate a pH meter and verify that the final pH of the buffer is 7.4. Adjust slightly with the appropriate stock solution if necessary.

-

Application: Use this buffer as the solvent for your experiment or during the aqueous extraction phase of your workup.

Issue 2: Compound degrades during chromatographic purification.

Root Cause Analysis: Standard silica gel is inherently acidic and can catalyze hydrolysis, especially when using protic solvents like methanol or ethanol in the mobile phase. Prolonged exposure on the column increases the risk of degradation.

Solutions & Protocols:

-

Use Deactivated Media:

-

Neutralized Silica Gel: Slurry your silica gel in the initial mobile phase containing 1-2% triethylamine or pyridine to neutralize the acidic sites before packing the column.

-

Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column, which are less likely to promote acid-catalyzed degradation.

-

-

Optimize Mobile Phase:

-

Use aprotic solvents (e.g., ethyl acetate, hexanes, dichloromethane) whenever possible.

-

If a protic solvent is necessary, minimize its concentration and consider adding a small amount of a basic modifier (e.g., 0.1% triethylamine).

-

-

Minimize Residence Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column. Avoid letting the compound sit on the column for extended periods.

Issue 3: Unexpected degradation in seemingly neutral, non-aqueous solutions.

Root Cause Analysis: Trace amounts of metal ions, often leached from glassware or present as impurities in reagents, can act as Lewis acids and catalyze hydrolysis.[5] While less common than proton-driven hydrolysis, it can be a confounding factor.

Solutions & Protocols:

-

Incorporate a Chelating Agent: Add a small amount (e.g., 1 mM) of ethylenediaminetetraacetic acid (EDTA) to your reaction mixture or formulation. EDTA will sequester di- and trivalent metal ions, rendering them catalytically inactive.

-

Use High-Purity Reagents: Ensure that solvents and reagents are of high purity to minimize metal contamination.

-

Consider Glassware: In highly sensitive applications, consider using plasticware or pre-leached glassware to avoid metal ion contamination.

General Best Practices for Storage and Handling

To ensure the long-term stability of your O-(4-bromobenzyl)oxime, follow these guidelines:

-

Storage: Store the compound as a dry, crystalline solid in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).

-

Handling: When preparing solutions, use high-purity aprotic or appropriately buffered aqueous solvents. Prepare stock solutions in non-aqueous solvents like DMSO or DMF and make dilutions into aqueous buffers immediately before use.[11]

-

Protective Groups: While not a direct prevention method for the existing molecule, in the design phase of new analogues, more robust ether linkages or alternative functional groups could be considered if hydrolytic stability is a primary concern.[12][13][14]

Sources

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 12. agroipm.cn [agroipm.cn]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. uwindsor.ca [uwindsor.ca]

Technical Support Center: Purification & Handling of O-(4-bromobenzyl)hydroxylamine

Topic: Purification, Troubleshooting, and Handling of O-(4-bromobenzyl)hydroxylamine Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry (HCl Salt): 40780-59-4 Molecular Weight: 202.05 g/mol (Free Base) | 238.51 g/mol (HCl Salt)

Introduction: The "Salt" Strategy

This compound is a critical intermediate often used as a linker or pharmacophore building block (e.g., in kinase inhibitors or oxime ligation).

The Core Challenge: As a free base, this molecule is an oil or low-melting solid prone to air-oxidation (forming oximes/nitrones) and decomposition. The Solution: Always isolate and store this compound as its Hydrochloride (HCl) salt . The salt is a stable, crystalline solid that can be stored for months without degradation.

This guide is structured into modular troubleshooting workflows to address the most common failure points: Crystallization , Phthalimide Removal , and Chromatography .

Module 1: Purification by Crystallization (The Gold Standard)

User Issue: "My product is a sticky gum or an oil, even after workup. How do I get a stable solid?"

Technical Insight: The 4-bromo substituent increases lipophilicity compared to the unsubstituted benzyl analog. While the free base is soluble in organic solvents, the HCl salt is highly insoluble in ethers but soluble in alcohols. We exploit this "solubility switch" for purification.

Protocol: The "Dissolve-and-Crash" Method

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve crude free base in minimal Dry Ethanol or Methanol (warm to 40°C if needed). | Solubilizes the amine; alcohols are polar enough to hold the eventual salt initially. |

| 2 | Add HCl in Dioxane (4M) or HCl in Et₂O (2M) dropwise with stirring. | Protonates the amine nitrogen ( |

| 3 | Observe precipitate. If no solid forms, slowly add Diethyl Ether (Et₂O) or MTBE . | Reduces the polarity of the solvent mixture, forcing the ionic salt out of solution. |

| 4 | Cool to -20°C for 4–12 hours. | Maximizes yield by decreasing solubility (common ion effect). |

| 5 | Filter and wash with cold Et₂O . | Removes non-polar impurities and excess acid. |

Critical QC Check:

-

Melting Point: Pure HCl salt should have a sharp melting point >200°C (often sublimes).

-

Appearance: White to off-white crystalline plates/needles.

Module 2: Troubleshooting the Gabriel Synthesis (Phthalimide Removal)

User Issue: "I used N-hydroxyphthalimide to make the precursor. After hydrazine treatment, I have a massive amount of white solid that clogs my filters and won't separate."

Technical Insight: The byproduct of hydrazine cleavage is phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). It is notoriously insoluble in organic solvents and water, often trapping your product.

The Fix: Acid-Base Extraction Logic Do not rely on simple filtration. Use pH manipulation to separate the species based on their pKa differences.

-

Phthalhydrazide: Insoluble in acid; Soluble in strong base (as a dianion).

-

Product (Alkoxyamine): Soluble in acid (as salt); Soluble in organic (as free base).

Workflow Diagram: The Cleanup Protocol

Figure 1: Acid-Base workup strategy to remove stubborn phthalhydrazide byproducts.

Module 3: Chromatographic Purification (Free Base)

User Issue: "I need the free base for a coupling reaction. When I run it on silica, the spot streaks/tails and recovery is low."

Technical Insight:

O-substituted hydroxylamines are basic amines. The nitrogen lone pair interacts strongly with the acidic silanol groups (

The Fix: Amine-Deactivated Silica You must neutralize the silica acidity.

Recommended Solvent Systems

| Solvent System | Additive (Critical) | Application |

| Hexane / EtOAc | 1% Triethylamine (TEA) | Standard purification. TEA blocks silanol sites. |

| DCM / Methanol | 1% Ammonia (7N in MeOH) | For more polar derivatives or difficult separations. |

Protocol Adjustment:

-

Pre-wash the column: Flush the silica column with 3 column volumes of the eluent containing the amine additive (TEA/NH₃) before loading your sample.

-

Load: Dissolve sample in the mobile phase + additive.

-

Elute: Maintain the 1% additive concentration throughout the run.

Module 4: Stability & Storage FAQs

Q: Can I store the free base in the fridge? A: Not recommended. The free base of this compound is susceptible to oxidation by atmospheric oxygen, leading to the formation of oximes or nitrones.

-

Best Practice: Convert to HCl salt immediately.

-

If Free Base is Mandatory: Store as a solution in degassed solvent (e.g., DCM) under Argon at -20°C.

Q: My white salt turned yellow after a month. Is it bad? A: Yellowing indicates partial oxidation or liberation of free I2/Br2 traces if not washed properly.

-

Troubleshoot: Check Proton NMR. If the benzylic

peak (typically ~4.6–5.0 ppm) is intact and integrates correctly relative to the aromatic ring, the bulk material is likely fine. Recrystallize from EtOH/Et₂O to restore purity.

Q: Is the bromine atom stable to the hydrazine workup? A: Yes. Aryl bromides are stable to standard hydrazine reflux conditions used in Gabriel synthesis. They are also stable to the HCl salt formation. Avoid using palladium catalysts or strong reducing agents (e.g., LiAlH4) which could debrominate the ring.

Summary: Purification Decision Tree

Figure 2: Rapid decision logic for stabilizing the final product.

References

-

Vogel's Textbook of Practical Organic Chemistry. Gabriel Synthesis and Amine Purification. (Standard reference for hydrazine workup and phthalhydrazide removal).

-

Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines. Synthesis, 1976(10), 682-684. (Foundational work on hydroxyphthalimide alkylation).

-

BLD Pharm. Product Safety and Handling: this compound hydrochloride.[1] (Specific data on the 4-bromo derivative storage).

-

Petrassi, H. M., et al. Common Purification Issues in Alkoxyamine Synthesis. (General methodology for amine-silica interactions). 2

(Note: Always consult the specific SDS for your batch before handling.)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Melting Point Determination of O-(4-bromobenzyl)hydroxylamine hydrochloride and Its Analogues

For Researchers, Scientists, and Drug Development Professionals